molecular formula C9H11ClFNO4 B586398 2-Fluoro-5-hydroxy-L-tyrosine hydrochloride CAS No. 144334-59-8

2-Fluoro-5-hydroxy-L-tyrosine hydrochloride

Cat. No.: B586398
CAS No.: 144334-59-8
M. Wt: 251.638
InChI Key: ZNBXYEDRHUMOHU-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-hydroxy-L-tyrosine hydrochloride is a synthetic derivative of the naturally occurring amino acid L-tyrosine. This compound is characterized by the substitution of a fluorine atom at the second position and a hydroxyl group at the fifth position on the aromatic ring of L-tyrosine. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-hydroxy-L-tyrosine hydrochloride typically involves the following steps:

    Fluorination: The introduction of a fluorine atom at the second position of the aromatic ring of L-tyrosine. This can be achieved using electrophilic fluorinating agents such as Selectfluor.

    Hydroxylation: The addition of a hydroxyl group at the fifth position. This step may involve the use of hydroxylating agents like hydrogen peroxide in the presence of a catalyst.

    Formation of Hydrochloride Salt: The final step involves converting the free base form of the compound into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products:

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Various reduced forms of the compound.

    Substitution Products: Derivatives with different functional groups substituted on the aromatic ring.

Scientific Research Applications

2-Fluoro-5-hydroxy-L-tyrosine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Comparison with Similar Compounds

    L-Tyrosine: The parent compound, naturally occurring amino acid.

    6-Fluoro-L-DOPA: Another fluorinated derivative of L-tyrosine, used in neurological research.

    5-Hydroxy-L-tyrosine: A hydroxylated derivative of L-tyrosine.

Uniqueness: 2-Fluoro-5-hydroxy-L-tyrosine hydrochloride is unique due to the specific combination of fluorine and hydroxyl substitutions, which confer distinct chemical and biological properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in various fields of research and its potential applications

Properties

IUPAC Name

(2S)-2-amino-3-(2-fluoro-4,5-dihydroxyphenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO4.ClH/c10-5-3-8(13)7(12)2-4(5)1-6(11)9(14)15;/h2-3,6,12-13H,1,11H2,(H,14,15);1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBXYEDRHUMOHU-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)O)F)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=CC(=C1O)O)F)C[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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